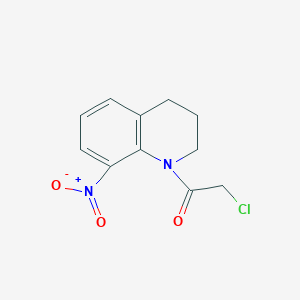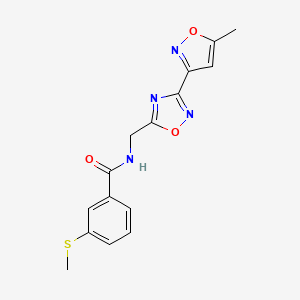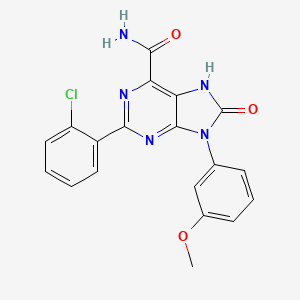![molecular formula C16H12Cl3NO3 B2883521 [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 1003776-75-7](/img/structure/B2883521.png)
[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Chlorophenyl)ethylamine” is a chemical compound with the formula C8H10ClN . It has a molecular weight of 155.625 . It’s also known as "3-Chlorophenethylamine" .
Synthesis Analysis
While specific synthesis methods for “[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate” are not available, “2-(3-Chlorophenyl)ethylamine” was used in the preparation of phenylacetaldehyde by a proton abstraction process .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)ethylamine” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 .Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)ethylamine” is a clear colorless to pale yellow liquid . It has a refractive index of n20/D 1.549 (lit.), a boiling point of 111-113 °C/12 mmHg (lit.), and a density of 1.119 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: Nutraceutical and Food Additive Role
Chlorogenic acid, a phenolic compound, has demonstrated significant health-promoting properties relevant to metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role extends into the food industry as a natural preservative due to its broad antimicrobial activity, making it a valuable candidate for dietary supplements and functional foods (Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).
Chlorophenols in Environmental Contexts
Chlorophenols, including compounds structurally related to the target chemical, have been extensively reviewed for their environmental impact, especially in contexts like Municipal Solid Waste Incineration. They are significant precursors to dioxins and demonstrate a correlation with environmental pollutants in various incineration processes (Yaqi Peng et al., 2016).
Chlorinated Hydrocarbons and Solvents: Occupational Exposure
The review on occupational exposure to chlorinated hydrocarbons and solvents, including those structurally similar to the target compound, emphasizes the potential health risks associated with exposure. This includes central nervous system, reproductive, liver, and kidney toxicity, highlighting the need for careful management and exposure reduction in industrial and environmental settings (A. Ruder, 2006).
Toxicity and Environmental Fate of Chlorinated Phenols
The environmental fate and toxicity of chlorinated phenols, closely related to the chemical structure of interest, have been thoroughly investigated. These compounds, due to their persistence and potential for bioaccumulation, pose significant environmental and health risks, necessitating ongoing research into their effects and degradation mechanisms (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Wirkmechanismus
Target of Action
The primary targets of [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate are currently unknown
Mode of Action
It is suggested that the compound interacts with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPAXRLQYNZEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)
![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

